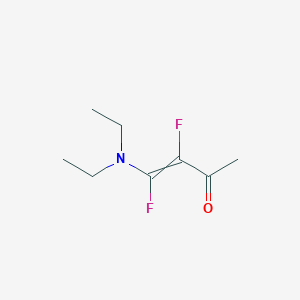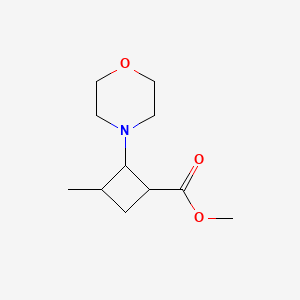![molecular formula C14H30O3Si B14367445 Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate CAS No. 92233-99-3](/img/structure/B14367445.png)
Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate is an organic compound characterized by its unique structure, which includes a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial in complex organic synthesis and biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
Drometrizole trisiloxane: Another compound with a trimethylsilyl group, used in sunscreen formulations.
Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester: A similar ester with applications in organic synthesis.
Uniqueness
Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate is unique due to its specific structure, which provides distinct reactivity and stability. The presence of multiple methyl groups and the trimethylsilyl group enhances its utility in selective reactions and as a versatile intermediate in various chemical processes .
Propiedades
Número CAS |
92233-99-3 |
|---|---|
Fórmula molecular |
C14H30O3Si |
Peso molecular |
274.47 g/mol |
Nombre IUPAC |
methyl 2,2,3,5-tetramethyl-3-trimethylsilyloxyhexanoate |
InChI |
InChI=1S/C14H30O3Si/c1-11(2)10-14(5,17-18(7,8)9)13(3,4)12(15)16-6/h11H,10H2,1-9H3 |
Clave InChI |
FMSHVWFJORORIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C(C)(C)C(=O)OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


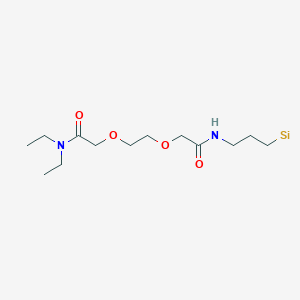



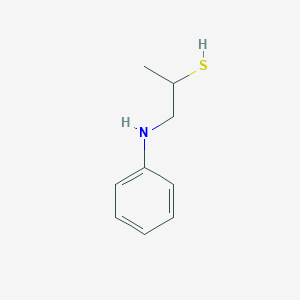

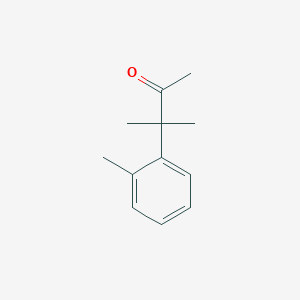
![Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate](/img/structure/B14367424.png)
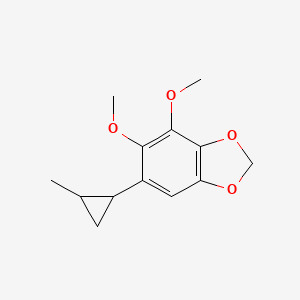
![6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one](/img/structure/B14367427.png)
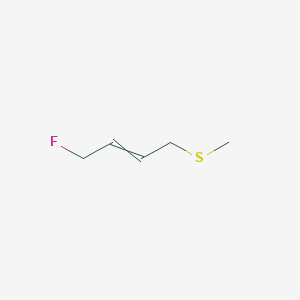
![8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione](/img/structure/B14367436.png)
